4-Bromo-5'-phenyl-1,1':3',1''-terphenyl
CAS No.: 116941-52-7
Cat. No.: VC21273067
Molecular Formula: C24H17Br
Molecular Weight: 385.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116941-52-7 |
---|---|
Molecular Formula | C24H17Br |
Molecular Weight | 385.3 g/mol |
IUPAC Name | 1-(4-bromophenyl)-3,5-diphenylbenzene |
Standard InChI | InChI=1S/C24H17Br/c25-24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-17H |
Standard InChI Key | SIAJAYFLPBYCOF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Introduction
Chemical Structure and Identification
4-Bromo-5'-phenyl-1,1':3',1''-terphenyl belongs to the terphenyl family of compounds, characterized by three phenyl rings connected in a specific arrangement. According to IUPAC nomenclature, it is also known as 1-(4-bromophenyl)-3,5-diphenylbenzene . The compound features a central benzene ring with two phenyl groups at positions 3 and 5, and a 4-bromophenyl group at position 1.
The compound is uniquely identified by several chemical identifiers as shown in the following table:
Identifier | Value |
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CAS Number | 116941-52-7 |
Molecular Formula | C24H17Br |
Molecular Weight | 385.304 g/mol |
MDL Number | MFCD26407506 |
InChI Key | SIAJAYFLPBYCOF-UHFFFAOYSA-N |
PubChem CID | 14022731 |
SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
The molecule is also recognized by several synonyms in scientific literature including 5′-(4-Bromophenyl)-1,1′:3′,1′′-terphenyl, 4-Bromo-5′-phenyl-m-terphenyl, and 5′-(4-Bromophenyl)-m-terphenyl . The structural arrangement gives this compound distinctive chemical properties that make it valuable for specific applications.
Physical and Chemical Properties
Physical Characteristics
4-Bromo-5'-phenyl-1,1':3',1''-terphenyl presents as a white to slightly yellow crystalline powder at room temperature . Its physical appearance and properties are summarized in the table below:
Property | Description |
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Physical State | Crystalline Powder/Solid |
Color | White to Almost white/White-Yellow |
Melting Point | 148.0-152.0°C |
Purity (Commercial) | ≥98.0% (GC) |
The compound exhibits a relatively high melting point range of 148.0 to 152.0°C, with some sources specifically noting 150°C . This elevated melting point suggests strong intermolecular forces within the crystal structure, which is characteristic of aromatic compounds with extended π-electron systems.
Chemical Reactivity
The chemical reactivity of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl is primarily influenced by its aromatic structure and the presence of the bromine atom. The bromine substituent at the para position of one phenyl ring serves as a potential reactive site for various transformations, particularly in cross-coupling reactions. This feature makes the compound valuable as a synthetic intermediate in organic chemistry.
The extended π-conjugated system also contributes to potential electronic properties that make this compound suitable for semiconductor applications. The specific arrangement of phenyl rings creates a unique electronic environment that can influence conductivity and other electronic characteristics.
Applications in Materials Science
Organic Semiconductor Building Blocks
One of the most significant applications of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl is in the field of organic electronics. The compound is specifically classified as a component of "Small Molecule Semiconductor Building Blocks" and further categorized under "Triphenylbenzenes" . This classification indicates its potential utility in the development of organic semiconductor materials.
Organic semiconductors represent an important class of materials in modern electronics, contributing to the development of devices such as:
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Organic light-emitting diodes (OLEDs)
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Organic field-effect transistors (OFETs)
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Organic photovoltaic cells
The extended π-conjugated system in 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl provides electronic properties that can be harnessed in these applications. The presence of the bromine atom also allows for further functionalization, enabling the tuning of electronic properties for specific applications.
Structure-Property Relationships
The unique structure of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl contributes to its potential in materials science research. The specific arrangement of phenyl rings and the bromine substituent creates a distinctive electronic environment that influences properties such as:
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Charge transport capabilities
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Light absorption and emission characteristics
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Molecular packing in solid-state structures
These properties make the compound valuable for researchers investigating structure-property relationships in organic electronic materials. By understanding how structural features influence electronic behavior, scientists can design more efficient and effective materials for electronic applications.
Synthetic Applications
As a Chemical Intermediate
The presence of the bromine atom in 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl makes it a valuable intermediate in organic synthesis. The bromine functionality serves as a reactive handle for various transformations, particularly in metal-catalyzed coupling reactions. Common synthetic applications may include:
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Suzuki-Miyaura coupling reactions to introduce carbon-carbon bonds
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Sonogashira coupling to incorporate alkyne functionalities
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Buchwald-Hartwig aminations for carbon-nitrogen bond formation
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Heck reactions for olefin coupling
These transformations allow for the elaboration of the molecular structure, enabling the synthesis of more complex compounds with specific functional properties. The m-terphenyl backbone provides a rigid scaffold upon which various functional groups can be introduced through the bromine position.
Building Block for Complex Structures
Beyond its direct applications in materials science, 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl serves as a building block for the construction of more complex molecular architectures. The rigid terphenyl core can function as a structural element in larger systems, providing defined geometry and spacing between functional groups.
This application is particularly relevant in the design of:
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Supramolecular assemblies
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Advanced polymer materials
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Molecular recognition systems
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Catalytic systems with specific spatial arrangements
The combination of structural rigidity and chemical reactivity makes this compound a valuable component in the synthetic chemist's toolkit for creating functionally complex molecular systems.
Future Research Directions
The unique structure and properties of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl suggest several promising directions for future research:
Electronic Materials Development
Further investigation of this compound's electronic properties could lead to its incorporation into new organic electronic devices. Research into charge transport mechanisms, electronic band structures, and device integration could enhance understanding of its potential in this field.
Synthetic Methodology
Development of more efficient synthetic routes to 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl and its derivatives could enhance accessibility for researchers. Exploration of site-selective functionalization methods could expand the range of accessible derivatives.
Structure-Property Relationship Studies
Systematic studies correlating structural modifications with changes in physical and electronic properties would provide valuable insights for materials design. Such studies might include varying substituents at different positions of the terphenyl backbone and measuring the resulting changes in properties.
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